molecular formula C9H17N3O2 B12313123 rac-N-[(1R,3S)-3-[(hydrazinecarbonyl)methyl]cyclopentyl]acetamide

rac-N-[(1R,3S)-3-[(hydrazinecarbonyl)methyl]cyclopentyl]acetamide

Cat. No.: B12313123
M. Wt: 199.25 g/mol
InChI Key: AQUOWJFEECDGTM-UHFFFAOYSA-N
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Description

rac-N-[(1R,3S)-3-[(hydrazinecarbonyl)methyl]cyclopentyl]acetamide is a chemical compound with the molecular formula C9H17N3O2 and a molecular weight of 199.25 g/mol . This compound is characterized by the presence of a cyclopentyl ring substituted with a hydrazinecarbonyl group and an acetamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of rac-N-[(1R,3S)-3-[(hydrazinecarbonyl)methyl]cyclopentyl]acetamide involves several steps. One common synthetic route includes the reaction of cyclopentanone with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with acetic anhydride to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

rac-N-[(1R,3S)-3-[(hydrazinecarbonyl)methyl]cyclopentyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

rac-N-[(1R,3S)-3-[(hydrazinecarbonyl)methyl]cyclopentyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-N-[(1R,3S)-3-[(hydrazinecarbonyl)methyl]cyclopentyl]acetamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The cyclopentyl ring provides structural stability and influences the compound’s binding affinity and specificity .

Comparison with Similar Compounds

rac-N-[(1R,3S)-3-[(hydrazinecarbonyl)methyl]cyclopentyl]acetamide can be compared with similar compounds such as:

Properties

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

N-[3-(2-hydrazinyl-2-oxoethyl)cyclopentyl]acetamide

InChI

InChI=1S/C9H17N3O2/c1-6(13)11-8-3-2-7(4-8)5-9(14)12-10/h7-8H,2-5,10H2,1H3,(H,11,13)(H,12,14)

InChI Key

AQUOWJFEECDGTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC(C1)CC(=O)NN

Origin of Product

United States

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